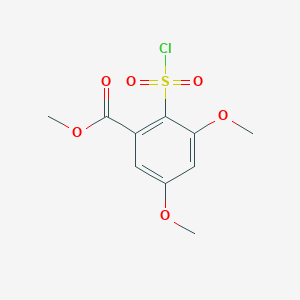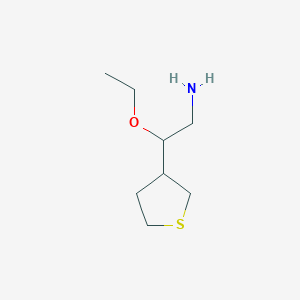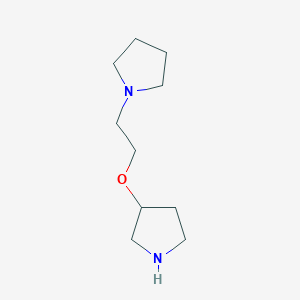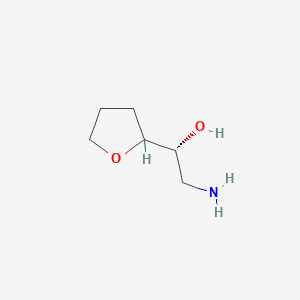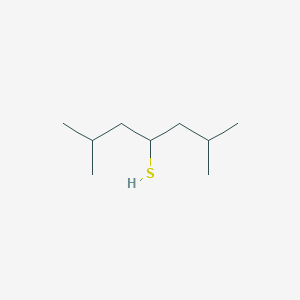
2,6-Dimethylheptane-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylheptane-4-thiol is an organic compound with the molecular formula C9H20S. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylheptane-4-thiol can be achieved through several methods. One common approach involves the reaction of isobutyl magnesium bromide with ethyl formate, producing 2,6-dimethylheptanol-4, which can then be converted to the thiol form . Another method involves the use of thiourea as a nucleophilic sulfur source, which reacts with alkyl halides to produce alkylisothiouronium salts that are subsequently hydrolyzed to thiols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The exact industrial methods may vary depending on the desired application and available resources.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylheptane-4-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as lithium aluminum hydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the SH group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, thiourea.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted thiols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Dimethylheptane-4-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylheptane-4-thiol involves its ability to interact with various molecular targets through its thiol group. Thiols are known to form strong bonds with metals and can act as nucleophiles in chemical reactions. This allows this compound to participate in various biochemical pathways and influence cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylheptane: Similar structure but lacks the thiol group.
2,6-Dimethylheptanol: Contains a hydroxyl group instead of a thiol group.
Uniqueness
2,6-Dimethylheptane-4-thiol is unique due to its thiol group, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the thiol group allows it to participate in specific reactions, such as forming disulfides, which are not possible with its alcohol or hydrocarbon counterparts .
Propiedades
Fórmula molecular |
C9H20S |
|---|---|
Peso molecular |
160.32 g/mol |
Nombre IUPAC |
2,6-dimethylheptane-4-thiol |
InChI |
InChI=1S/C9H20S/c1-7(2)5-9(10)6-8(3)4/h7-10H,5-6H2,1-4H3 |
Clave InChI |
HGWOJLWEENGVHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CC(C)C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


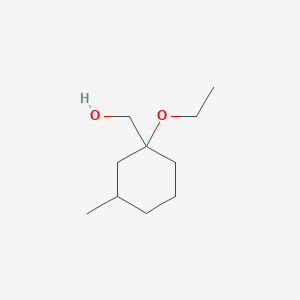
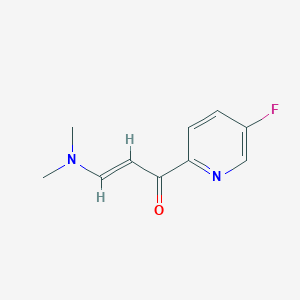
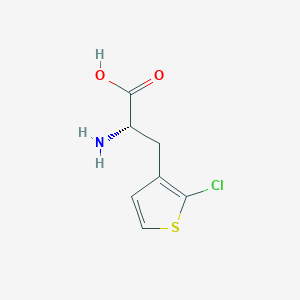


![1-[(Thiolan-3-yl)amino]propan-2-ol](/img/structure/B13304424.png)
![5-[(Pent-1-yn-3-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13304443.png)
